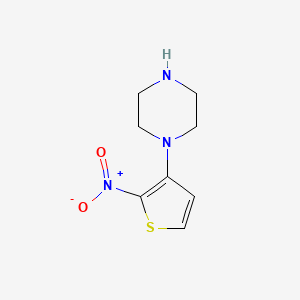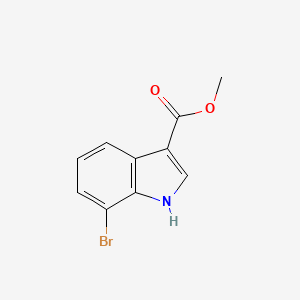
1,7-Naphthyridine-4-carbonitrile
Overview
Description
1,7-Naphthyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C9H5N3 . It has a molecular weight of 155.16 g/mol . The compound is also known by other synonyms such as 1584652-43-6, AB90042, and AT39776 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H5N3/c10-5-7-1-4-12-9-6-11-3-2-8(7)9/h1-4,6H . The Canonical SMILES is C1=CN=C2C=NC=CC2=C1C#N . The compound has a topological polar surface area of 49.6 Ų and a complexity of 205 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.16 g/mol . It has a XLogP3-AA value of 0.8, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 155.048347172 g/mol .Scientific Research Applications
Corrosion Inhibition
Naphthyridine derivatives have shown promising results as corrosion inhibitors for metals in acidic environments. Singh et al. (2016) explored the corrosion inhibition efficiencies of three naphthyridine derivatives on mild steel in hydrochloric acid. These compounds demonstrated high inhibition activities, attributed to the adsorption of inhibitor molecules on the metal surface, suggesting their potential in protecting metals against corrosion (Singh et al., 2016).
Kinase Inhibition
1,7-Naphthyridine-4-carbonitrile derivatives have been identified as selective kinase inhibitors with potential therapeutic applications. Kaila et al. (2007) reported on the discovery and structure-activity relationship (SAR) studies of these derivatives as Tpl2 kinase inhibitors. These compounds exhibited good in vitro and in vivo activity against Tpl2 and showed high selectivity over other kinases, indicating their potential in treating inflammatory diseases and cancer (Kaila et al., 2007).
Synthetic Applications
Naphthyridine derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. Research on synthesizing and characterizing naphthyridine and acridinedione ligands coordinated ruthenium (II) complexes for use in dye-sensitized solar cells was conducted by Anandan et al. (2004), highlighting the versatility of naphthyridine derivatives in organic synthesis and materials science (Anandan et al., 2004).
Fluorescence and Photophysical Properties
Naphthyridine-containing compounds have been investigated for their luminescent properties, offering potential as organic fluorescent materials. Wei et al. (2014) studied the structure-fluorescence relationship of naphthyridine-containing compounds, identifying products with high fluorescence quantum yields suitable for applications in sensing and organic electronics (Wei et al., 2014).
Safety and Hazards
1,7-Naphthyridine-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
Naphthyridines, in general, have been found to exhibit a broad spectrum of biological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The mode of action of naphthyridines often involves the interaction with cellular targets leading to changes in cellular processes . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Naphthyridines are known to interact with various biochemical pathways depending on their specific functional groups .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of pharmacological activities, suggesting they may induce a range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of naphthyridines .
Biochemical Analysis
Biochemical Properties
1,7-Naphthyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can affect metabolic pathways, leading to changes in the levels of various metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to certain kinases can inhibit their activity, thereby blocking the signaling pathways they regulate . This inhibition can result in changes in gene expression and cellular responses, such as reduced cell proliferation or increased apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, this compound can affect the levels of specific metabolites, such as ATP and NADH, thereby impacting cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production . Similarly, its localization to the nucleus can impact gene expression and DNA repair processes .
Properties
IUPAC Name |
1,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-1-4-12-9-6-11-3-2-8(7)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGZZRWUXCMQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC=CC2=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



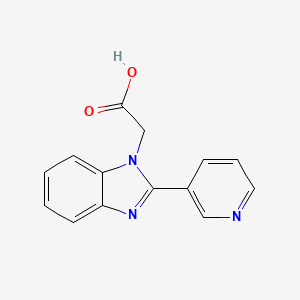
![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)
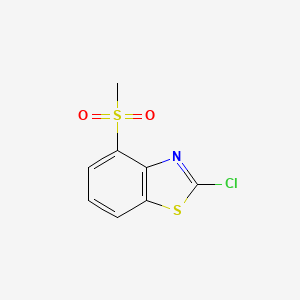
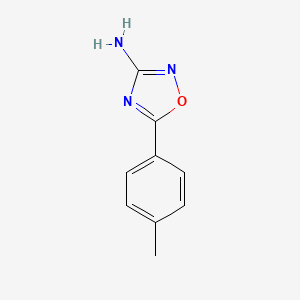

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
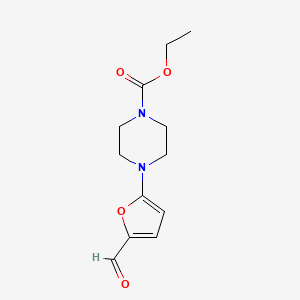
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)


